molecular formula C7H12N4O3 B11926272 3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide

3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11926272
M. Wt: 200.20 g/mol
InChI Key: KLUWTZRYXXTHTK-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

The synthesis of 3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a hydrazide with a nitrile oxide, followed by subsequent functional group modifications to introduce the aminomethyl and methoxyethyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in targeting specific diseases.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.

Comparison with Similar Compounds

When compared to other oxadiazole derivatives, 3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide stands out due to its unique functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxamide
  • N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(aminomethyl)-N-(ethyl)-1,2,4-oxadiazole-5-carboxamide

These compounds share a common oxadiazole core but differ in their substituents, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C7H12N4O3

Molecular Weight

200.20 g/mol

IUPAC Name

3-(aminomethyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C7H12N4O3/c1-13-3-2-9-6(12)7-10-5(4-8)11-14-7/h2-4,8H2,1H3,(H,9,12)

InChI Key

KLUWTZRYXXTHTK-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=NC(=NO1)CN

Origin of Product

United States

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